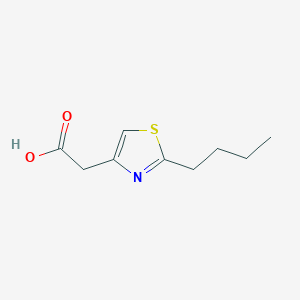

2-(2-Butyl-1,3-thiazol-4-yl)acetic acid

Description

Contextualization within the Landscape of Thiazole-Containing Compounds

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. nih.gov This structural motif is present in a wide array of biologically active compounds, including a number of clinically approved drugs. tandfonline.com The versatility of the thiazole nucleus stems from its unique electronic properties and its ability to act as a scaffold for constructing diverse molecular architectures. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV effects. nih.gov

The presence of the nitrogen and sulfur atoms in the thiazole ring allows for multiple points of interaction with biological targets, such as enzymes and receptors. Furthermore, the aromatic nature of the ring provides a stable core that can be functionalized at various positions to modulate a compound's physicochemical properties and biological activity. The acetic acid side chain, as seen in 2-(2-Butyl-1,3-thiazol-4-yl)acetic acid, provides a reactive handle that is particularly useful for synthetic chemists. This carboxylic acid group can be readily converted into esters, amides, and other functional groups, enabling the creation of libraries of related compounds for biological screening. researchgate.net

Historical Development and Initial Studies of Related Thiazole Scaffolds

The exploration of thiazole chemistry has a rich history dating back to the late 19th century. The most foundational and widely recognized method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. tandfonline.com This reaction typically involves the condensation of an α-haloketone with a thioamide. tandfonline.com This robust and versatile method has been a mainstay in organic synthesis for over a century and has been adapted and modified to produce a vast number of substituted thiazoles.

Following the initial discovery by Hantzsch, other synthetic routes were developed, expanding the toolkit for chemists working with these heterocycles. The Cook-Heilbron synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide. Over the decades, research has continued to yield novel and more efficient methods for thiazole synthesis, often focusing on milder reaction conditions, improved yields, and the ability to introduce a wider variety of substituents onto the thiazole core. tandfonline.com This long history of synthetic development has laid the groundwork for the creation of specific and complex thiazole derivatives like this compound, which can now be accessed for specialized research applications.

Emerging Significance of this compound as a Research Entity

While extensive, peer-reviewed studies focusing exclusively on this compound are not widespread, its significance can be understood by examining research on closely related analogs. Compounds with a 2-substituted-1,3-thiazol-4-yl)acetic acid framework are primarily valued as versatile synthetic intermediates. chemimpex.com For instance, the analogous compound, 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid, is recognized as a key intermediate in the synthesis of various biologically active molecules for pharmaceutical and agrochemical research. chemimpex.com

The specific structure of this compound suggests its utility in creating derivatives with tailored properties. The butyl group at the 2-position of the thiazole ring is a lipophilic (fat-loving) moiety. In drug discovery and development, modifying the lipophilicity of a molecule is a common strategy to influence its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, incorporating this butyl-substituted thiazole acetic acid into larger molecules could enhance their ability to cross biological membranes, a critical factor for the efficacy of many therapeutic agents. Its emerging role is that of a specialized building block, enabling researchers to systematically explore how the butyl group, in combination with the thiazole acetic acid core, impacts the function of newly synthesized compounds.

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C9H13NO2S |

| Molecular Weight | 199.27 g/mol |

| Canonical SMILES | CCCCC1=NC(=CS1)CC(=O)O |

| InChI Key | YJQHILVMXFEVCD-UHFFFAOYSA-N |

| CAS Number | Not Publicly Available |

Overview of Key Academic Research Directions Pertaining to the Compound

Academic research involving this compound and its congeners is primarily centered on synthetic chemistry and early-stage drug discovery. The main research directions include:

Development of Novel Synthetic Methodologies: While the core synthesis of the thiazole ring is well-established, chemists continue to explore more efficient and environmentally friendly ways to create substituted derivatives like this one. Research may focus on one-pot reactions or novel catalytic systems to assemble the molecule.

Use as a Scaffold in Medicinal Chemistry: The most significant research direction is its use as a starting material for creating new potential therapeutic agents. The carboxylic acid group is a prime site for modification. Researchers can react it with various amines to produce a library of amides, or with alcohols to produce esters. These new derivatives are then subjected to biological screening.

Investigation of Structure-Activity Relationships (SAR): By synthesizing a series of compounds where the butyl group is replaced by other alkyl or aryl groups, or where the acetic acid linker is modified, researchers can study how these structural changes affect biological activity. This is a fundamental practice in medicinal chemistry aimed at optimizing a lead compound to enhance its potency and selectivity. For example, studies on related thiazolidin-4-ones, which can be synthesized from thiazole precursors, have explored their potential as anti-inflammatory agents. nih.gov

Antimicrobial and Anticancer Research: Given the known prevalence of the thiazole moiety in antimicrobial and anticancer agents, a primary focus of research using this building block would be the synthesis and evaluation of new compounds for these activities. nih.gov The final synthesized molecules would be tested in vitro against various bacterial strains or cancer cell lines to identify promising candidates for further development.

Retrosynthetic Disconnection Analysis of the this compound Structure

A retrosynthetic analysis of the target molecule identifies two primary disconnection points that inform the most logical synthetic strategies. The first disconnection is at the carboxylic acid functional group, tracing it back to a more stable ester precursor, such as an ethyl ester. This simplifies the synthesis by protecting the reactive acid moiety until the final step.

The second, more crucial disconnection breaks the thiazole ring into its constituent building blocks, consistent with the well-established Hantzsch thiazole synthesis. This approach disconnects the C-N and C-S bonds, leading to two key precursors:

A thioamide: Pentanethioamide (B1281579) (thio-valeramide), which provides the C2 carbon and the attached butyl group.

An α-halocarbonyl compound: An ethyl 4-haloacetoacetate (e.g., ethyl 4-chloroacetoacetate), which provides the C4 and C5 carbons of the thiazole ring and the acetic acid side chain precursor.

An alternative disconnection strategy involves breaking the C-C bond between the thiazole C2 carbon and the butyl group. This implies a synthesis where the 4-(acetic acid ester)-thiazole scaffold is formed first, followed by the regioselective introduction of the butyl group at the C2 position.

Formation of the 1,3-Thiazole Core: Foundational Synthetic Strategies

The construction of the 1,3-thiazole ring is the cornerstone of the synthesis for this compound. The Hantzsch synthesis and its variations are the most prominent and widely applied methods.

The Hantzsch thiazole synthesis, first described in 1887, is a classic and versatile method for preparing thiazole derivatives. synarchive.comscribd.com The reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comwikipedia.org For the specific synthesis of this compound, this reaction is typically performed by reacting pentanethioamide with a derivative of 4-haloacetoacetic acid, such as ethyl 4-chloroacetoacetate.

The general mechanism proceeds via a nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. firsthope.co.in This method is highly effective for creating 2,4-disubstituted thiazoles.

The specific precursors for synthesizing the target molecule via the Hantzsch method are pentanethioamide and an ethyl 4-haloacetoacetate. The reaction between thiobenzamide and ethyl chloroacetoacetate, for example, is refluxed in methanol, followed by saponification with a base like lithium hydroxide to yield the final (2-phenylthiazol-4-yl)acetic acid. chemicalbook.com A similar procedure can be applied using pentanethioamide to obtain the desired 2-butyl substituted product. The reaction typically proceeds in a suitable solvent such as ethanol. firsthope.co.in

Below is a table summarizing typical reactants in a Hantzsch synthesis relevant to the target structure.

| Thioamide Precursor | α-Halocarbonyl Precursor | Resulting Thiazole Product (Ester Form) |

| Pentanethioamide | Ethyl 4-chloroacetoacetate | Ethyl 2-(2-butyl-1,3-thiazol-4-yl)acetate |

| Thiobenzamide | Ethyl 4-chloroacetoacetate | Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate |

| Thioacetamide | Ethyl 4-bromoacetoacetate | Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate |

While the Hantzsch synthesis is the most direct route, other methods for constructing the thiazole ring exist.

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-amino-2-mercaptothiazole. wikipedia.orgcutm.ac.in While effective for certain substitution patterns, it is less direct for the target molecule as it would require subsequent modification of the groups at both the C2 and C5 positions.

Gabriel Synthesis: This approach involves the reaction of an acylaminoketone with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. cutm.ac.inresearchgate.net This would require the synthesis of an N-acyl derivative of an aminoketone, which adds steps compared to the more convergent Hantzsch synthesis.

From α-Thiocyanoketones: The rearrangement and cyclization of α-thiocyanoketones can also yield thiazole derivatives, specifically 2-hydroxythiazoles, upon treatment with acid. cutm.ac.in

These alternative methods are generally less efficient for producing the specific 2-butyl-4-acetic acid substitution pattern compared to the Hantzsch approach.

Introduction and Functionalization of the Butyl Side Chain

An alternative synthetic strategy involves forming a thiazole ring with the C4-acetic acid moiety already in place and then introducing the butyl group at the C2 position.

The C2 proton of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms. wikipedia.orgpharmaguideline.com This allows for selective deprotonation at this position using a strong base, such as an organolithium compound (e.g., n-butyllithium), to form a 2-lithiothiazole intermediate. wikipedia.org This potent nucleophile can then react with an electrophile, such as an alkyl halide, to introduce a side chain at the C2 position.

For the synthesis of the target compound, this strategy would involve:

Synthesizing ethyl 2-(1,3-thiazol-4-yl)acetate.

Deprotonating the thiazole at the C2 position with a strong base at low temperature.

Reacting the resulting carbanion with a butyl halide (e.g., 1-bromobutane).

Hydrolyzing the ester to yield the final product.

This method offers a different route to the final product but requires careful control of anhydrous and low-temperature conditions to handle the reactive organolithium species.

An in-depth analysis of the synthetic approaches for this compound and its precursors reveals a variety of chemical strategies. These methodologies focus on the efficient construction of the thiazole core and the introduction of the acetic acid functional group. This article explores the elaboration of the acetic acid moiety, convergent and divergent synthetic routes, stereochemical control, optimization of reaction conditions, and the application of green chemistry principles in the synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-butyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-4-8-10-7(6-13-8)5-9(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJQLVMCIADNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 2 2 Butyl 1,3 Thiazol 4 Yl Acetic Acid

Electrophilic and Nucleophilic Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an electron-rich heterocyclic system, yet the presence of the electronegative nitrogen and sulfur atoms creates a nuanced reactivity profile. It can undergo both electrophilic and nucleophilic reactions, depending on the reaction conditions and the nature of the substituents attached to the ring. pharmaguideline.com

Studies on Electrophilic Aromatic Substitution (EAS) Pathways

The thiazole (B1198619) ring exhibits aromatic character, making it susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The position of substitution is governed by the electron-donating or -withdrawing nature of the existing substituents. For 2-(2-butyl-1,3-thiazol-4-yl)acetic acid, the ring is substituted at the C2 and C4 positions. The butyl group at C2 is an electron-donating group (activating), while the acetic acid moiety at C4 is an electron-withdrawing group (deactivating).

Theoretical calculations and experimental evidence for substituted thiazoles suggest that the C5 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack. pharmaguideline.com The electron-donating butyl group at C2 further enhances the electron density at the C5 position, reinforcing this preference. pharmaguideline.com Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. wikipedia.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product |

| Bromination | Br₂ / FeBr₃ | 2-(2-Butyl-5-bromo-1,3-thiazol-4-yl)acetic acid |

| Chlorination | Cl₂ / AlCl₃ | 2-(2-Butyl-5-chloro-1,3-thiazol-4-yl)acetic acid |

| Nitration | HNO₃ / H₂SO₄ | 2-(2-Butyl-5-nitro-1,3-thiazol-4-yl)acetic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(2-Butyl-5-acyl-1,3-thiazol-4-yl)acetic acid |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted thiazole rings.

Nucleophilic Additions and Ring-Opening Reactions

Nucleophilic attack on the thiazole ring is less common than electrophilic substitution and typically requires specific conditions. The C2 position is the most electron-deficient and, therefore, the primary target for nucleophiles. pharmaguideline.com In the case of this compound, the C2 position is already substituted. However, strong bases like organolithium compounds can deprotonate the C5 position if it is unsubstituted, creating a nucleophilic center for subsequent reaction with electrophiles. pharmaguideline.com

Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring, though this is not the case for the parent molecule. Under harsh conditions, such as treatment with strong bases or reducing agents, the thiazole ring can undergo cleavage. pharmaguideline.com For instance, reduction with Raney Nickel can lead to desulfurization and subsequent degradation of the ring structure. pharmaguideline.com

Reactions Involving the Carboxylic Acid Functionality of this compound

The acetic acid side chain provides a reactive handle for a variety of transformations, including the formation of esters and amides, reduction to an alcohol, and decarboxylation.

Esterification, Amidation, and Peptide Coupling Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental reactions in organic synthesis.

Esterification: The most common method for ester synthesis is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netlibretexts.org The reaction is reversible and can be driven to completion by removing the water formed during the reaction. libretexts.org

Amidation and Peptide Coupling: Amides are typically formed by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid and facilitate the formation of the amide bond under mild conditions. researchgate.net Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. peptide.comnih.gov These methods are central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. nih.govnih.govuni-kiel.de

Table 2: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagent | Coupling Agent/Catalyst | Product Name |

| Esterification | Methanol | H₂SO₄ (catalytic) | Methyl 2-(2-butyl-1,3-thiazol-4-yl)acetate |

| Esterification | 1-Butanol | H₂SO₄ (catalytic) | Butyl 2-(2-butyl-1,3-thiazol-4-yl)acetate |

| Amidation | Benzylamine | EDC / HOBt | N-Benzyl-2-(2-butyl-1,3-thiazol-4-yl)acetamide |

| Amidation | Glycine methyl ester | HATU / DIPEA | Methyl N-(2-(2-butyl-1,3-thiazol-4-yl)acetyl)glycinate |

This table provides illustrative examples of potential products from the reaction of this compound with various nucleophiles.

Reduction to Alcohols and Decarboxylation Reactions

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. byjus.comquora.commasterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism, converting the carboxylic acid into 2-(2-butyl-1,3-thiazol-4-yl)ethanol.

Decarboxylation: The removal of the carboxyl group as carbon dioxide (decarboxylation) from simple aryl-acetic acids is typically challenging and requires specific conditions. However, several modern synthetic methods have been developed for this purpose. These include oxidative decarboxylation reactions that can be promoted by transition metal catalysts or visible light photoredox catalysis, which generate a benzylic radical or nucleophile intermediate. rsc.orgias.ac.inresearchgate.netchemrevlett.com For example, copper-catalyzed decarboxylative amination of aryl acetic acids has been reported. nih.gov These methods could potentially be applied to this compound to yield 2-butyl-4-methyl-1,3-thiazole.

Reactivity of the Butyl Side Chain and its Potential for Functionalization

The n-butyl group at the C2 position is a saturated alkyl chain and is generally the least reactive part of the molecule. Its functionalization typically requires harsh conditions, such as those used in free-radical reactions. wikipedia.org

Free-Radical Halogenation: Under UV light or in the presence of a radical initiator, the butyl chain can undergo halogenation with reagents like N-bromosuccinimide (NBS). pearson.comyoutube.com The selectivity of this reaction is often low for simple alkanes, potentially leading to a mixture of brominated products at different positions along the butyl chain. wikipedia.org However, there can be some selectivity for the position adjacent to the thiazole ring (the α-carbon), as this position can better stabilize a radical intermediate. pearson.com

Table 3: Potential Products of Butyl Side Chain Functionalization via Radical Bromination

| Reagents | Potential Product(s) |

| NBS, Benzoyl Peroxide (initiator), CCl₄, heat | 2-(1-Bromo-butyl-1,3-thiazol-4-yl)acetic acid (and other isomers) |

This table shows a potential outcome of functionalizing the butyl side chain, acknowledging that a mixture of isomers is likely.

Functionalization of the side chain allows for further synthetic modifications, enabling the attachment of other chemical groups and the synthesis of more complex derivatives.

Transition Metal-Catalyzed Transformations of this compound

The thiazole ring is amenable to various transition metal-catalyzed reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For this compound, the primary sites for such transformations are the C5 position of the thiazole ring and, potentially, the acetic acid side chain.

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings are powerful tools for the functionalization of heterocyclic compounds, including thiazoles. semanticscholar.orgiium.edu.my These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.

For this compound to participate in these reactions, it would generally first require conversion into a suitable electrophile, for instance, by halogenation (e.g., bromination or iodination) at the C5 position of the thiazole ring. This position is the most susceptible to electrophilic substitution. Once a halo-derivative is formed, it can undergo cross-coupling.

Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling of a C5-halo-2-(2-butyl-1,3-thiazol-4-yl)acetic acid derivative with an organoboron compound (e.g., an arylboronic acid). This methodology is widely used for creating biaryl linkages. Studies on other thiazole systems, such as the coupling of 2-amino-5-bromothiazole or 4-(5-bromothiophen-2-yl)-thiazole derivatives with various arylboronic acids, demonstrate the feasibility of this approach. mdpi.comresearchgate.net The reaction typically proceeds in the presence of a palladium catalyst (like Pd(PPh₃)₄ or Pd(OAc)₂) and a base (such as Na₂CO₃ or K₃PO₄).

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org A C5-halo derivative of this compound could be coupled with various alkynes using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt (e.g., CuI). nih.govorganic-chemistry.org Research on functionalized trifloyl thiazoles shows regioselective cross-coupling at the C2 and C4 positions, indicating the high utility of this reaction for modifying the thiazole core. nih.govfigshare.com

The table below summarizes representative conditions for these cross-coupling reactions based on analogous thiazole structures.

| Reaction Type | Thiazole Substrate Example | Coupling Partner | Catalyst System | Base/Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole | Arylboronic acids | Benzothiazole-based Pd(II)-precatalyst | Cs₂CO₃ / DMF | semanticscholar.orgresearchgate.net |

| Suzuki Coupling | 2-Amino-5-bromothiazole derivative | 4-Fluorophenylboronic acid | Pd catalyst (unspecified) | Not specified | mdpi.com |

| Sonogashira Coupling | 2,4-Ditrifloylthiazole | Terminal alkynes | Pd(0) catalyst, CuI co-catalyst | Amine base | nih.govfigshare.com |

Direct C-H activation has emerged as a more atom-economical strategy for functionalizing heteroaromatics, as it bypasses the need for pre-functionalization (e.g., halogenation). mdpi.com For the thiazole ring, the C5 and C2 positions are the most common sites for C-H activation. Since the C2 position of the target molecule is already substituted with a butyl group, the C5-H bond is the most likely candidate for direct functionalization.

Palladium-catalyzed C-H arylation and alkenylation at the C5 position of the thiazole ring have been successfully demonstrated. rsc.orgmdpi.com These reactions often employ a palladium(II) catalyst, an oxidant, and sometimes a directing group to ensure regioselectivity. However, studies have noted that thiazoles bearing 2-alkyl substituents, such as the butyl group in the target compound, may be prone to producing homocoupling byproducts under certain conditions. mdpi.com Palladium-catalyzed oxidative C-H/C-H cross-coupling between benzothiazoles and thiazoles further showcases the potential for direct C-H functionalization. rsc.org

The table below presents examples of C-H activation on the thiazole core.

| Reaction Type | Thiazole Substrate Example | Reagent | Catalyst/Conditions | Position Functionalized | Reference |

|---|---|---|---|---|---|

| C-H Alkenylation | Thiazole derivatives | Alkenes | Pd(OAc)₂ | C5 | rsc.orgmdpi.com |

| C-H Arylation | Thiazole | Aryl iodides | Pd/Cu catalyst, nBu₄NF | C2 | researchgate.net |

| Oxidative C-H/C-H Coupling | Thiazoles | Benzothiazoles | Pd catalyst | Not specified | rsc.org |

Photochemical and Electrochemical Reaction Pathways of this compound

The heteroaromatic nature of the thiazole ring and the presence of a carboxylic acid group suggest that this compound could undergo specific photochemical and electrochemical transformations.

Photochemical Pathways : Research on analogous compounds like 2-aminothiazole-4-carboxylic acid reveals that photochemical reactions can occur. bohrium.com Upon UV irradiation, photo-induced conformational changes, specifically the rotamerization of the carboxylic group (interconversion between cis and trans forms), have been observed. bohrium.com More energetic irradiation could potentially lead to ring-opening reactions, a known photoreaction pathway for the thiazole ring, which can proceed via cleavage of the S1–C2 or N3–C4 bonds to form various transient intermediates. nih.gov

Electrochemical Pathways : The electrochemical behavior of thiazole derivatives has been investigated, revealing that they can undergo both oxidation and reduction. The electrochemical oxidation of 2-aminothiazole, for example, proceeds through a two-electron, two-proton mechanism to form an azo-dimer. niscpr.res.in For this compound, oxidation would likely involve the sulfur and nitrogen heteroatoms, which can be oxidized to form radical cations that may subsequently dimerize or react with other species in the medium. The electrochemical reduction of the thiazole ring is also possible. researchgate.net The specific potentials and products would depend heavily on the electrode material, solvent, and pH.

Stability and Degradation Pathways under Various Environmental Conditions

The stability of this compound is influenced by environmental factors such as light, pH, and microbial activity.

Light Sensitivity : Thiazole-4-acetic acid derivatives are known to be light-sensitive. google.comgoogle.com A plausible degradation pathway upon exposure to light is decarboxylation, where the acetic acid side chain cleaves to release carbon dioxide, resulting in the formation of 2-butyl-4-methyl-1,3-thiazole.

Hydrolytic and pH Stability : The thiazole ring itself is generally stable under a range of pH conditions. However, the carboxylic acid group imparts pH-dependent solubility. The stability of related thiazolidine (B150603) compounds has been shown to be highly dependent on pH. figshare.com

Biodegradation : Microbial degradation is a potential pathway for this compound. Studies on the metabolism of thiamine (B1217682) (which contains a thiazole moiety) have shown that soil bacteria can degrade 4-methyl-5-hydroxyethylthiazole. core.ac.uk A key intermediate in this process was identified as 4-methylthiazole-5-acetic acid, which indicates that enzymatic oxidation of alkyl side chains on the thiazole ring to carboxylic acids is a viable biological process. core.ac.uk This suggests that this compound could also be susceptible to microbial degradation, potentially involving oxidation or cleavage of the butyl side chain or the thiazole ring itself.

Molecular Biological Activity and Mechanistic Insights of 2 2 Butyl 1,3 Thiazol 4 Yl Acetic Acid

In Vitro Experimental Methodologies for Biological Activity Assessment

Enzyme Inhibition and Activation Assays

No specific data is available in the public domain regarding the inhibitory or activation effects of 2-(2-Butyl-1,3-thiazol-4-yl)acetic acid on specific enzymes.

Receptor Binding and Ligand Affinity Studies

There is no publicly available information detailing the binding affinity of this compound to any specific biological receptors.

Cell-Based Phenotypic Screening and Pathway Analysis (excluding human clinical trials)

Information regarding the effects of this compound in cell-based phenotypic screens or its impact on cellular pathways is not available in published scientific literature.

Quantitative Dose-Response Analysis (e.g., IC50, EC50 determination in vitro)

No in vitro IC50 or EC50 values for this compound have been reported in the accessible scientific literature.

Identification and Validation of Molecular Targets and Pathways

Affinity Chromatography and Proteomics-Based Target Deconvolution

There are no available studies that have utilized affinity chromatography or proteomics-based methods to identify the molecular targets of this compound.

Genetic Knockout/Knockdown Studies to Confirm Target Engagement

There are no published studies that utilize genetic knockout or knockdown methodologies to identify or confirm the biological target of this compound. Such studies are crucial for validating the specific protein or pathway with which a compound interacts to exert its biological effect. Without a known biological target, this line of investigation has not been pursued for this specific molecule.

Analysis of Downstream Signaling Cascades and Gene Expression Profiles

No research has been published detailing the effects of this compound on downstream signaling cascades or global gene expression profiles. This type of analysis is contingent on identifying a primary biological target and understanding the initial molecular interaction of the compound. As the target is unknown, the subsequent effects on cellular signaling and gene regulation remain uninvestigated.

Structure-Activity Relationship (SAR) Studies of this compound

While structure-activity relationship (SAR) studies exist for various classes of thiazole (B1198619) derivatives, nih.gov there is no specific research focused on this compound.

Specific SAR studies exploring how modifications to the 2-butyl group or the 4-acetic acid moiety of this particular thiazole affect its biological potency and selectivity have not been reported. General findings on other thiazoles suggest that the nature of substituents at various positions on the ring is critical for their activity, but these cannot be directly extrapolated to this compound. nih.gov

The conformational requirements for the binding of this compound to a biological target are unknown. Conformational analysis has been performed on other thiazole-containing molecules, often in the context of peptide structures, revealing preferences for specific spatial arrangements. nih.govnih.govresearchgate.net However, without an identified target for this compound, its bioactive conformation has not been determined.

Implications for Fundamental Biological Processes

Given the absence of data on its biological activity and molecular target, any discussion on the implications of this compound for fundamental biological processes would be entirely speculative. Thiazole-containing compounds are known to be involved in a wide array of biological pathways, but the specific role, if any, of this compound is yet to be discovered. nih.govresearchgate.net

Comparative Analysis of Biological Activity with Natural Products or Known Modulators of Related Targets

A comparative analysis of the biological activity of this compound with natural products or known modulators is not possible. The thiazole moiety is present in some natural products, nih.govnih.govresearchgate.net but a meaningful comparison requires a known biological activity and target for the compound .

Rational Design and Synthesis of 2 2 Butyl 1,3 Thiazol 4 Yl Acetic Acid Analogues and Derivatives

Principles of Medicinal Chemistry and Chemical Biology in Analogue Design

The rational design of analogues for a given lead compound, such as 2-(2-Butyl-1,3-thiazol-4-yl)acetic acid, is a cornerstone of modern drug discovery. This process leverages fundamental principles of medicinal chemistry and chemical biology to systematically modify the lead structure, aiming to enhance desirable properties like potency, selectivity, and metabolic stability, while minimizing potential liabilities. drughunter.com Key strategies in this endeavor include bioisosteric replacement, scaffold hopping, and the introduction of conformational constraints.

Bioisosteric Replacements of the Carboxylic Acid and Thiazole (B1198619) Moieties

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that possesses similar physical or chemical properties, thereby creating a new compound with broadly similar biological effects. nih.gov This strategy is particularly valuable for optimizing physicochemical and pharmacokinetic profiles. drughunter.comresearchgate.net

Carboxylic Acid Bioisosteres:

The carboxylic acid group in this compound is a critical pharmacophoric element, likely involved in key ionic or hydrogen-bonding interactions with its biological target. However, this moiety can also lead to poor membrane permeability, high plasma protein binding, and potential metabolic liabilities such as the formation of reactive acyl glucuronides. nih.govhyphadiscovery.com Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues. nih.gov The choice of a replacement is highly context-dependent, and a panel of isosteres is often screened to find the optimal substitute. drughunter.comnih.gov

Common bioisosteres for the carboxylic acid group include various acidic heterocycles and other functional groups that can mimic its acidic nature and interaction patterns.

Table 1: Common Bioisosteric Replacements for the Carboxylic Acid Moiety

| Original Moiety | Bioisostere | Key Properties and Rationale for Replacement |

|---|---|---|

| Carboxylic Acid | 5-Substituted 1H-Tetrazole | Acidity (pKa ~4.5-4.9) is comparable to carboxylic acids. drughunter.com Offers greater lipophilicity and is resistant to acyl glucuronidation. drughunter.comhyphadiscovery.com |

| Carboxylic Acid | Hydroxamic Acid | Moderately acidic (pKa ~8-9) and a strong metal chelator. nih.gov Can serve as an effective bioisostere where chelation is a desired property. |

| Carboxylic Acid | Acyl Sulfonamide | Weaker acids (pKa ~9-10) than carboxylic acids. drughunter.com Can offer increased lipophilicity, enhanced metabolic stability, and improved membrane permeability. drughunter.com |

| Carboxylic Acid | Isoxazolol / Oxadiazolone | Planar acidic heterocycles that are often more lipophilic than tetrazoles, which can contribute to enhanced oral bioavailability. drughunter.com |

Thiazole Moiety Bioisosteres:

Table 2: Potential Bioisosteric Replacements for the 1,3-Thiazole Moiety

| Original Moiety | Bioisostere | Rationale for Replacement |

|---|---|---|

| 1,3-Thiazole | 1,2,4-Oxadiazole | Can act as a bioisostere for esters and amides, offering improved metabolic stability against esterases and proteases. researchgate.net Alters hydrogen bond acceptor/donor patterns. |

| 1,3-Thiazole | 1,2,3-Triazole | Chemically stable under various conditions and can mimic the features of different functional groups due to its polarity and ability to form hydrogen bonds. unimore.it |

| 1,3-Thiazole | Pyrazole | A five-membered aromatic heterocycle that can alter metabolic stability and reduce potential hERG inhibition associated with other aromatic rings. cambridgemedchemconsulting.com |

| 1,3-Thiazole | Thiophene | A common bioisostere for phenyl rings that can also be considered for other five-membered heterocycles to modify electronic properties and metabolic profile. cambridgemedchemconsulting.com |

Scaffold Hopping and Fragment-Based Design Strategies

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while retaining its key biological activity. nih.gov For this compound, this would involve replacing the 2-butyl-thiazole core with a different, non-isosteric chemical entity that maintains the crucial three-dimensional arrangement of the appended acetic acid and lipophilic side chain. This approach is valuable for discovering new intellectual property, improving physicochemical properties, and overcoming scaffold-specific liabilities. rsc.org For example, a novel bicyclic heteroaromatic system like 2H-thiazolo[4,5-d] nih.govnih.govhyphadiscovery.comtriazole could be explored as a new scaffold to generate analogues with different properties. nih.govrsc.org

Fragment-based drug design (FBDD) offers an alternative approach. In FBDD, small molecular fragments that bind weakly to a biological target are identified and then optimized or linked together to produce a high-affinity lead compound. nih.gov In the context of this compound, one could consider the thiazole ring, the butyl group, and the acetic acid moiety as individual fragments. acs.org A screening campaign could identify other fragments that bind to the same pockets on the target protein. These new fragments can then be used to build entirely new molecules, potentially leading to compounds with improved "ligand efficiency" and better drug-like properties. The thiazole scaffold itself is a common hit in fragment screening campaigns, though care must be taken to rule out non-specific or promiscuous activity. acs.orgnih.gov

Conformationally Restricted Analogues

Most drug molecules, including this compound, possess rotational freedom around their single bonds. This flexibility allows the molecule to adopt numerous conformations, only one of which is the "bioactive conformation" responsible for binding to the target. By introducing structural modifications that limit this conformational flexibility, it is possible to "lock" the molecule into a shape that more closely resembles its bioactive conformation. This can lead to a significant increase in binding affinity and selectivity, as less entropic penalty is paid upon binding.

For the target compound, conformational restriction could be achieved by:

Introducing cyclic structures: Incorporating the butyl chain or the acetic acid side chain into a ring system.

Adding bulky groups: Placing sterically demanding groups near rotatable bonds to hinder free rotation.

Utilizing intramolecular hydrogen bonds: Designing analogues where an internal hydrogen bond stabilizes a specific conformation. Studies on peptides containing thiazole-amino acid residues have shown that intramolecular hydrogen bonds, such as N-H···N(Thiazole), can significantly stabilize unique conformations. nih.gov

Synthetic Strategies for Diverse Libraries of this compound Derivatives

The generation of diverse chemical libraries is essential for systematically exploring the structure-activity relationship (SAR) around a lead compound. Methodologies like parallel synthesis and combinatorial chemistry are powerful tools for achieving this.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are high-throughput techniques designed to produce large numbers of compounds simultaneously. nih.gov These strategies are ideal for rapidly generating a library of derivatives of this compound to explore variations at multiple positions on the molecule.

Combinatorial chemistry can be performed using either solid-phase or solution-phase techniques. nih.gov For example, a solid-phase synthesis could involve anchoring a precursor to the thiazole ring onto a resin. This resin-bound intermediate could then be treated with a diverse set of reagents in separate reaction vessels to introduce variability. For instance, different thioamides could be used to generate analogues with replacements for the butyl group, and subsequently, a variety of reagents could be used to modify the acetic acid side chain. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product. nih.govnih.gov

A general combinatorial approach for thiazole derivatives might involve reacting a library of α-haloketones with a library of thioamides (Hantzsch thiazole synthesis), allowing for diversification at both the 2- and 4-positions of the thiazole ring. researchgate.net This enables the rapid creation of a matrix of compounds where, in this case, the butyl group and the precursor to the acetic acid moiety are varied.

Specific Modifications at the Carboxylic Acid (e.g., amides, esters, hydroxamic acids)

The carboxylic acid functional group of this compound is a prime site for modification to explore its role in target binding and to modulate the compound's physicochemical properties. Standard organic synthesis methods can be employed to convert the acid into a variety of functional groups.

Amide Synthesis: Amides are commonly synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. sphinxsai.com Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). nih.gov This reaction is highly versatile and allows for the introduction of a vast array of substituents by using a diverse library of amines, which can profoundly impact the compound's properties. bohrium.com

Ester Synthesis: Esters are typically formed by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification using a catalyst like sulfuric acid). uakron.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent before reaction with an alcohol. This modification replaces the acidic proton with an alkyl or aryl group, which neutralizes the charge and generally increases lipophilicity.

Hydroxamic Acid Synthesis: The synthesis of hydroxamic acids from carboxylic acids involves reaction with hydroxylamine (B1172632) or a protected form thereof. researchgate.net Similar to amide synthesis, the reaction often requires the use of coupling agents like EDC or T3P (1-propanephosphonic acid cyclic anhydride) to activate the carboxylic acid. nih.govorganic-chemistry.org The resulting hydroxamic acid is a known bioisostere of carboxylic acid and a potent metal-chelating group. nih.govresearchgate.net

Introduction of Diverse Functionalities onto the Thiazole Ring

The structural modification of the thiazole ring of this compound is a key strategy in medicinal chemistry to explore and optimize the structure-activity relationship (SAR). The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, has distinct positions of reactivity that can be exploited for the introduction of new functional groups. bepls.compharmaguideline.com In the parent compound, the C2 and C4 positions are substituted, leaving the C5 position as the primary site for further derivatization.

Electrophilic substitution reactions are a common method for functionalizing the thiazole ring. The electron-donating nature of the sulfur atom tends to direct electrophiles to the C5 position, which is the most electron-rich carbon in the ring. pharmaguideline.com This allows for a variety of substitutions, including:

Halogenation: Introducing halogens (e.g., -Cl, -Br, -I) can alter the electronic properties and lipophilicity of the molecule. These halogenated intermediates can also serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups.

Nitration and Sulfonation: The introduction of a nitro (-NO₂) or sulfo (-SO₃H) group can serve as a precursor for other functionalities, such as an amino group via reduction of the nitro group.

Another powerful technique is the deprotonation of the C5 position using a strong base, such as an organolithium reagent (e.g., n-butyllithium), followed by quenching with an appropriate electrophile. This metallation-alkylation approach allows for the introduction of a wide array of functionalities that are not accessible through direct electrophilic substitution.

The table below summarizes potential modifications at the C5 position of the thiazole ring.

| Functional Group | Potential Synthetic Method | Purpose of Modification |

| Halogens (-Br, -Cl) | Direct halogenation (e.g., with NBS, NCS) | Modulate electronics, serve as a handle for cross-coupling |

| Nitro (-NO₂) | Nitration (e.g., with HNO₃/H₂SO₄) | Precursor for amino group, strong electron-withdrawing group |

| Amino (-NH₂) | Reduction of a C5-nitro group | Introduce a basic center, hydrogen bonding capabilities |

| Alkyl/Aryl | C5-lithiation followed by reaction with alkyl/aryl halide | Explore steric and lipophilic requirements of a binding pocket |

| Acyl (-COR) | C5-lithiation followed by reaction with an acyl chloride or ester | Introduce a ketone, potential hydrogen bond acceptor |

These modifications allow for a systematic exploration of the chemical space around the core molecule, enabling the fine-tuning of its physicochemical and pharmacological properties.

Alterations to the Length and Branching of the Butyl Side Chain

Direct modification of the existing butyl chain is synthetically challenging. Therefore, analogues with altered C2 side chains are typically prepared through de novo synthesis of the thiazole ring, most commonly via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone (in this case, ethyl 4-chloroacetoacetate or a related precursor to the acetic acid side chain) with a corresponding thioamide. By varying the thioamide used in the synthesis, a diverse library of C2-alkyl analogues can be generated.

For example:

Using ethanethioamide would yield the C2-ethyl analogue.

Using propanethioamide would yield the C2-propyl analogue.

Using 3-methylbutanethioamide would result in a C2-isobutyl analogue, introducing branching.

Using cyclohexanecarbothioamide would introduce a cyclic substituent.

This approach provides systematic control over the size, shape, and lipophilicity of the C2 substituent.

The following table details various thioamides that can be used to synthesize analogues with different C2 side chains.

| Thioamide Precursor | Resulting C2 Side Chain | Key Property Alteration |

| Propanethioamide | Ethyl (-CH₂CH₃) | Decreased lipophilicity, smaller steric profile |

| Pentanethioamide (B1281579) | n-Butyl (-C₄H₉) | Parent compound side chain |

| 3-Methylbutanethioamide | Isobutyl (-CH₂CH(CH₃)₂) | Increased steric bulk, altered hydrophobic shape |

| Hexanethioamide | n-Pentyl (-C₅H₁₁) | Increased lipophilicity and chain length |

| Cyclopentanecarbothioamide | Cyclopentyl | Introduction of rigidity, defined conformational profile |

Assessment of Derivatization Impact on Molecular Target Engagement and Selectivity

The derivatization of the this compound scaffold, as described in the previous sections, is performed to modulate its interaction with biological targets. Each modification to the thiazole ring or the butyl side chain can significantly impact the molecule's affinity (how tightly it binds to the target) and selectivity (its preference for binding to the intended target over other off-targets).

The impact of these structural changes can be rationalized by considering fundamental principles of molecular recognition:

Steric Effects: Altering the size and shape of the molecule, for instance by changing the butyl group to an isobutyl or cyclopentyl group, can influence how well the compound fits into a protein's binding site. A larger group may create a tighter fit, increasing affinity, or it may be too large, preventing binding altogether. Enhanced steric bulk can also improve selectivity by preventing the molecule from binding to smaller off-target sites.

Electronic Effects: Introducing electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating groups onto the C5 position of the thiazole ring alters the charge distribution of the molecule. nih.gov This can affect electrostatic interactions and hydrogen bonding with amino acid residues in the target's active site. For example, replacing a hydrogen with an amino group introduces a hydrogen bond donor, potentially forming a new, stabilizing interaction.

Hydrophobicity/Lipophilicity: The balance between the hydrophilic (water-loving) and lipophilic (fat-loving) character of a molecule, often quantified by logP, is critical. Increasing the length of the C2-alkyl chain makes the molecule more lipophilic, which may enhance binding to hydrophobic pockets in a target protein. Conversely, adding polar groups like hydroxyl or amino groups to the scaffold decreases lipophilicity.

| Modification Type | Example | Hypothesized Impact on Target Engagement | Physicochemical Change |

| Increase C2 chain length | n-Butyl → n-Pentyl | May increase affinity for hydrophobic pockets. | Increased logP (lipophilicity) |

| Introduce C2 branching | n-Butyl → Isobutyl | May improve selectivity by introducing steric hindrance. | Altered shape, minimal logP change |

| Add H-bond donor to C5 | H → -NH₂ | May form new H-bonds, increasing affinity. | Increased polarity, lower logP |

| Add bulky group to C5 | H → -Phenyl | May exploit additional binding space or cause steric clash. | Increased molecular weight and logP |

Prodrug Concepts from a Chemical Perspective

A significant challenge in drug development is overcoming poor physicochemical properties, such as low membrane permeability, which can limit oral bioavailability. The carboxylic acid moiety of this compound is polar and typically ionized at physiological pH, which can hinder its ability to cross biological membranes. The prodrug approach is a well-established strategy to temporarily mask such problematic functional groups. nih.gov

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. researchgate.netmdpi.com For carboxylic acids, the most common prodrug strategy is esterification. nih.gov

Ester Prodrugs: The carboxylic acid can be converted into an ester (e.g., methyl, ethyl, or tert-butyl ester). This transformation neutralizes the negative charge, increases lipophilicity, and can significantly enhance membrane permeability. Once absorbed into the bloodstream, these esters are readily cleaved by ubiquitous esterase enzymes, regenerating the active carboxylic acid at the desired site of action. nih.gov The rate of hydrolysis can be tuned by modifying the steric and electronic nature of the alcohol portion of the ester.

Amide Prodrugs: Another approach is to form an amide linkage, for instance, with an amino acid. These prodrugs can also be cleaved by peptidases in the body. Furthermore, linking to an amino acid may allow the prodrug to be recognized by amino acid transporters, potentially hijacking these systems to facilitate absorption. nih.gov

The design of a prodrug requires a careful balance: the prodrug must be stable enough to reach the target tissue but labile enough to be efficiently converted to the active drug. researchgate.net

| Prodrug Moiety | Linkage | Required Activating Enzyme | Rationale for Use |

| Methyl, Ethyl | Ester | Esterases | Simple modification to increase lipophilicity and mask charge. |

| Pivaloyloxymethyl (POM) | Acyloxyalkyl ester | Esterases | Often provides a good balance of stability and cleavage rate. |

| L-Valine | Amide | Peptidases/Amidases | May utilize amino acid transporters for improved absorption. |

| Di-tert-butyl phosphate (B84403) (POM) | Phosphonooxymethyl | Phosphatases, followed by chemical breakdown | Can significantly improve water solubility for certain applications. acs.org |

Bioconjugation Strategies for this compound Analogues

Bioconjugation is the chemical strategy of linking a small molecule, such as a this compound analogue, to a larger biomolecule like a protein, antibody, peptide, or polymer (e.g., polyethylene (B3416737) glycol, PEG). This approach is used to enhance the therapeutic properties of the small molecule, for example, by improving its pharmacokinetic profile, increasing its solubility, or enabling targeted delivery to specific cells or tissues.

The choice of bioconjugation strategy depends on the available functional groups on both the drug analogue and the biomolecule.

Carboxylic Acid-Based Conjugation: The native carboxylic acid group of the parent compound is an ideal handle for bioconjugation. It can be activated using carbodiimide (B86325) chemistry (e.g., with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC, and N-hydroxysuccinimide, NHS) to form a reactive NHS-ester. This intermediate readily reacts with primary amine groups (e.g., the side chain of lysine (B10760008) residues) on a protein to form a stable amide bond.

"Click Chemistry": For more specific and efficient conjugation, analogues can be synthesized with functional groups amenable to bioorthogonal reactions. A popular example is "click chemistry," such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). An analogue could be synthesized with a terminal alkyne group (e.g., by modifying the butyl chain or adding a substituent at C5). This alkyne-modified drug can then be "clicked" onto a biomolecule that has been functionalized with an azide (B81097) group, forming a stable triazole linkage.

Thiol-Maleimide Chemistry: If the target biomolecule has accessible cysteine residues (containing thiol groups), an analogue can be prepared with a maleimide (B117702) functional group. The maleimide reacts specifically with the thiol under mild physiological conditions to form a stable thioether bond.

These strategies allow for the precise attachment of the thiazole-containing molecule to a carrier, opening possibilities for advanced therapeutic applications.

| Conjugation Strategy | Required Functional Group on Analogue | Functional Group on Biomolecule | Resulting Linkage |

| Carbodiimide Coupling | Carboxylic Acid (-COOH) | Amine (-NH₂) (e.g., Lysine) | Amide |

| Thiol-Maleimide Coupling | Maleimide | Thiol (-SH) (e.g., Cysteine) | Thioether |

| Azide-Alkyne "Click" Chemistry | Terminal Alkyne | Azide | Triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | Triazole |

Advanced Analytical Methodologies for 2 2 Butyl 1,3 Thiazol 4 Yl Acetic Acid and Its Chemical Transformations

High-Resolution Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to elucidate its structure.

Exact Mass Determination: HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For 2-(2-butyl-1,3-thiazol-4-yl)acetic acid (C₉H₁₃NO₂S), the predicted monoisotopic mass is 199.0667 Da. HRMS analysis can confirm this mass with a high degree of precision, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

While experimental data for this specific compound is not widely published, predicted mass-to-charge ratios (m/z) for various adducts that could be observed in an HRMS analysis are available and provide a reference for its identification. uni.lu

Interactive Data Table: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 200.0740 |

| [M+Na]⁺ | 222.0559 |

| [M-H]⁻ | 198.0594 |

| [M+NH₄]⁺ | 217.1005 |

| [M+K]⁺ | 238.0299 |

Data sourced from computational predictions. uni.lu

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments coupled with HRMS are used to induce fragmentation of the parent ion and analyze the resulting fragment ions. While specific experimental fragmentation data for this compound is not available, the fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxylic acid group (-COOH) as CO₂ (44 Da), a common fragmentation for carboxylic acids.

Cleavage of the Butyl Chain: Fragmentation of the butyl group at the 2-position of the thiazole (B1198619) ring.

Thiazole Ring Opening: Cleavage of the thiazole ring itself, which can provide further structural information.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and the substituted thiazole ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying vibrations of the thiazole ring and the carbon backbone.

Interactive Data Table: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (broad) | 3300 - 2500 |

| Carboxylic Acid | C=O stretch | 1760 - 1690 |

| Alkyl C-H | C-H stretch | 2960 - 2850 |

| Thiazole Ring | C=N stretch | ~1650 |

| Thiazole Ring | C-S stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing systems containing chromophores (light-absorbing groups). The thiazole ring in this compound is a chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the thiazole ring. The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Advanced Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, such as those resulting from chemical reactions or degradation studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

LC-MS/MS: This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is well-suited for the analysis of this compound, which is a polar and non-volatile compound. LC-MS/MS can be used to:

Quantify the compound in various matrices.

Identify and quantify impurities and degradation products.

Study the metabolism of the compound.

GC-MS: Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., methyl or silyl (B83357) ester) would likely be necessary prior to GC-MS analysis to improve its chromatographic behavior.

LC-NMR for On-line Structure Elucidation

Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a powerful hyphenated technique that allows for the direct acquisition of NMR spectra of compounds as they elute from an LC column. This provides unambiguous structure elucidation of separated components without the need for off-line fraction collection and purification. For the analysis of transformation products of this compound, LC-NMR would be invaluable for identifying unknown impurities and metabolites.

X-ray Crystallography for Solid-State Structure Elucidation of this compound and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise information on:

Bond lengths and angles.

The conformation of the butyl chain and the orientation of the acetic acid group relative to the thiazole ring.

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.

Furthermore, X-ray crystallography is crucial for the characterization of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. The formation of co-crystals of this compound with other molecules could be explored to modify its physicochemical properties, such as solubility and stability.

Quantitative Analytical Methods for Research Scale Quantification

The accurate quantification of this compound is essential for a variety of research applications, including reaction kinetics, stability studies, and purity assessments. Given its structural features—a UV-absorbing thiazole ring and a polar carboxylic acid group—several analytical techniques are suitable for its quantification. nih.gov The choice of method depends on the required sensitivity, selectivity, and the matrix in which the compound is being analyzed. The most common and effective methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. nih.govmdpi.com Method validation for each technique is critical to ensure data reliability and is typically performed according to international guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity. globalresearchonline.netaltabrisagroup.comwjarr.com

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes containing a chromophore. The thiazole ring in this compound provides the necessary UV absorbance for this method. A reversed-phase HPLC method is generally preferred for separating polar to moderately nonpolar compounds. nih.gov The carboxylic acid moiety's ionization can be controlled by adjusting the mobile phase pH, which is crucial for achieving good peak shape and retention. Typically, an acidic mobile phase is used to suppress the ionization of the carboxylic acid, leading to better retention on a C18 column. nih.gov

A hypothetical, yet scientifically grounded, HPLC-UV method for the quantification of this compound is detailed below. The parameters are based on established methods for similar thiazole-containing carboxylic acids. nih.govresearchgate.net

Table 1: Illustrative HPLC-UV Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trichloroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Internal Standard | 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid |

Method validation would be performed to ensure the suitability of the assay for its intended purpose. wjarr.com The expected performance characteristics are summarized in the following table, based on typical results for HPLC-UV assays of small organic molecules. nih.govsemanticscholar.org

Table 2: Representative Validation Summary for HPLC-UV Method

| Validation Parameter | Acceptance Criteria | Expected Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | > 0.998 |

| Range | - | 0.5 - 100 µg/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL |

| Accuracy (% Recovery) | 85 - 115% | 97.5 - 103.2% |

| Precision (% RSD) | ≤ 15% | < 5% |

| Specificity | No interference at analyte retention time | Peak purity > 99% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, LC-MS/MS is the method of choice. mdpi.comnih.gov This technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. The compound would typically be ionized using electrospray ionization (ESI), likely in positive ion mode due to the nitrogen in the thiazole ring, or negative ion mode by deprotonation of the carboxylic acid. mdpi.com Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor-to-product ion transition.

The following tables outline plausible parameters for a research-scale LC-MS/MS method.

Table 3: Proposed LC-MS/MS Method Parameters

| Parameter | Value |

|---|---|

| LC System | UHPLC |

| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion (m/z) | Specific fragment (e.g., loss of COOH) |

| Collision Energy | Optimized for fragmentation |

| Internal Standard | Isotopically labeled this compound |

Validation of an LC-MS/MS method involves similar parameters to HPLC-UV but with typically much lower limits of quantification. researchgate.net

Table 4: Representative Validation Summary for LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Expected Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.996 |

| Range | - | 0.1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10; RSD ≤ 20% | 0.1 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95.1 - 104.8% |

| Precision (% RSD) | ≤ 15% | < 7% |

| Matrix Effect | Monitored via post-column infusion | Within acceptable limits |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a high-resolution separation technique, but it is generally unsuitable for non-volatile or thermally unstable compounds like carboxylic acids. colostate.edu To analyze this compound by GC-MS, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl ester. usherbrooke.caresearchgate.net Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents like methyl chloroformate (MCF). usherbrooke.caspringernature.com After derivatization, the resulting compound can be analyzed by GC-MS, offering high chromatographic efficiency and mass-selective detection.

Table 5: Proposed Derivatization and GC-MS Parameters

| Parameter | Value |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injection Mode | Splitless |

| Temperature Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Ionization Source | Electron Ionization (EI), 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Molecular ion and characteristic fragments of the TMS-derivative |

The validation of a GC-MS method would follow similar principles to the liquid chromatography methods. usherbrooke.ca

Table 6: Representative Validation Summary for GC-MS Method

| Validation Parameter | Acceptance Criteria | Expected Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Range | - | 1 - 500 µg/mL |

| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 1 µg/mL |

| Accuracy (% Recovery) | 80 - 120% | 92.7 - 106.5% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Derivatization Efficiency | > 90% | > 95% |

Theoretical and Computational Chemistry Studies of 2 2 Butyl 1,3 Thiazol 4 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods provide insights into molecular geometry, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 2-(2-Butyl-1,3-thiazol-4-yl)acetic acid, DFT, particularly using the B3LYP functional with a 6-311G(d,p) basis set, is employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Theoretical vibrational frequencies can also be calculated using DFT. These frequencies correspond to the infrared (IR) and Raman spectra of the molecule, which are crucial for its experimental identification. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions within the molecule.

Table 1: Representative Optimized Geometrical Parameters of this compound using DFT/B3LYP/6-311G(d,p)

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | S1-C2 | 1.74 |

| C2-N3 | 1.32 | |

| N3-C4 | 1.39 | |

| C4-C5 | 1.37 | |

| C5-S1 | 1.72 | |

| C4-C6 | 1.51 | |

| C6-C7 | 1.54 | |

| C7=O8 | 1.21 | |

| C7-O9 | 1.35 | |

| C2-C10 | 1.52 | |

| Bond Angle (°) | C5-S1-C2 | 91.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 110.5 | |

| N3-C4-C5 | 114.0 | |

| C4-C5-S1 | 109.0 | |

| N3-C4-C6 | 122.0 | |

| C5-C4-C6 | 124.0 | |

| C4-C6-C7 | 112.0 | |

| Dihedral Angle (°) | N3-C4-C6-C7 | 85.0 |

| C5-C4-C6-C7 | -98.0 |

Note: The atom numbering is sequential starting from the sulfur in the thiazole (B1198619) ring.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate electronic energies. While computationally more demanding than DFT, these methods are often used to benchmark the results obtained from DFT. For this compound, single-point energy calculations using a coupled-cluster method such as CCSD(T) with an appropriate basis set can provide a very accurate electronic energy for the DFT-optimized geometry. This is particularly useful for calculating reaction energies and activation barriers in hypothetical chemical transformations involving this molecule.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. For this compound, the MEP map would typically show negative potential (red and yellow) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, indicating these as sites for electrophilic attack. Positive potential (blue) is generally found around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In this compound, the HOMO is typically localized over the electron-rich thiazole ring, while the LUMO is distributed over the thiazole and the acetic acid moiety.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational flexibility and behavior of the molecule in a biological or solution-phase environment.

The butyl group and the acetic acid side chain of this compound are flexible, leading to a large number of possible conformations. Molecular Mechanics (MM) methods, which use classical physics to model the potential energy of a system, are well-suited for exploring the conformational space of such molecules. By systematically rotating the rotatable bonds and calculating the potential energy for each conformation, a potential energy surface can be generated, and the low-energy (most stable) conformers can be identified.

Molecular Dynamics (MD) simulations provide a time-dependent view of the molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can show how the molecule's conformation changes over time. This is particularly useful for understanding the flexibility of the butyl chain and the orientation of the acetic acid group relative to the thiazole ring. The simulations can reveal the most populated conformational states and the energy barriers between them.

The properties and behavior of this compound can be significantly influenced by its environment, especially in a solvent. Computational studies can account for solvent effects using either explicit or implicit solvation models.

In an explicit solvent model, individual solvent molecules (e.g., water) are included in the simulation box along with the solute molecule. This approach provides a detailed picture of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally less expensive and is often used in combination with DFT calculations to determine the properties of a molecule in solution. For this compound, implicit solvent models can be used to calculate how the solvent affects its electronic structure, such as the HOMO-LUMO gap, and its conformational preferences.

Lack of Specific Research Data Precludes Comprehensive Computational Analysis of this compound